N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Catalog No.
S6872747
CAS No.
1251629-57-8
M.F
C16H14ClN5O4
M. Wt
375.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(pyrazin-2-y...

CAS Number

1251629-57-8

Product Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide

Molecular Formula

C16H14ClN5O4

Molecular Weight

375.76 g/mol

InChI

InChI=1S/C16H14ClN5O4/c1-24-12-6-13(25-2)10(5-9(12)17)20-14(23)7-15-21-22-16(26-15)11-8-18-3-4-19-11/h3-6,8H,7H2,1-2H3,(H,20,23)

InChI Key

YDCCNZDWNGGYBC-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=O)CC2=NN=C(O2)C3=NC=CN=C3)Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CC2=NN=C(O2)C3=NC=CN=C3)Cl)OC

The exact mass of the compound N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is 375.0734316 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound characterized by its unique molecular structure and potential biological activities. The compound features a chloro-substituted dimethoxyphenyl group linked to an oxadiazole moiety via an acetamide functional group. Its molecular formula is C15H16ClN5O3C_{15}H_{16}ClN_5O_3, and it has a molecular weight of approximately 345.77 g/mol. The presence of the pyrazinyl and oxadiazole units suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Without further information on the compound's properties, it is impossible to assess its safety or potential hazards.

Future Research Directions

  • Investigation into the synthesis and characterization of N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide.
  • Exploration of its potential biological activity through in vitro and in vivo studies.
  • Evaluation of its physical and chemical properties for further development.
Typical for amides and heterocycles. Notable reactions include:

  • Substitution Reactions: The chloro group can be replaced by nucleophiles, allowing for the introduction of different functional groups.
  • Hydrolysis: Under acidic or basic conditions, the acetamide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Oxidation and Reduction: Depending on the reaction conditions, the oxadiazole ring may be oxidized or reduced, altering its electronic properties.

Research indicates that compounds containing oxadiazole and pyrazine moieties exhibit a range of biological activities, including:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential for further development as anticancer agents.
  • Anti-inflammatory Effects: Certain oxadiazole derivatives are known to modulate inflammatory pathways.

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Oxadiazole Ring: Reacting appropriate hydrazine derivatives with carboxylic acids or their derivatives.
  • Coupling Reaction: The resulting oxadiazole is then coupled with N-(5-chloro-2,4-dimethoxyphenyl)acetamide using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Purification: The final product is purified through recrystallization or chromatography.

The compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it could serve as a lead compound in drug discovery.
  • Agricultural Chemistry: Similar compounds have been explored for use as pesticides or herbicides.
  • Material Science: Its unique structure may lend itself to applications in creating novel materials with specific properties.

Studies involving interaction with biological targets are crucial for understanding the mechanism of action. Potential interactions include:

  • Enzyme Inhibition: Compounds with similar structures have been shown to inhibit specific enzymes related to disease pathways.
  • Receptor Binding: Investigating how this compound interacts with cell receptors can provide insights into its therapeutic potential.

Several compounds share structural similarities with N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide. Here are some examples:

Compound NameMolecular FormulaUnique Features
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamideC17H15ClN4O4SC_{17}H_{15}ClN_4O_4SContains a pyridine instead of pyrazine
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamideC18H21ClN4O3S2C_{18}H_{21}ClN_4O_3S^2Features thiomorpholine substituent
1-(5-Chloro-2,4-Dimethoxyphenyl)-3-Pyrazin-2-YlureaC13H13ClN4O3C_{13}H_{13}ClN_4O_3Urea derivative with similar phenolic structure

These compounds highlight the versatility of the oxadiazole and pyrazine frameworks while showcasing the unique aspects of N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide in terms of potential biological activity and applications.

XLogP3

0.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

375.0734316 g/mol

Monoisotopic Mass

375.0734316 g/mol

Heavy Atom Count

26

Dates

Last modified: 11-23-2023

Explore Compound Types